2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride
Overview
Description
2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3O and its molecular weight is 240.13 g/mol. The purity is usually 95%.
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Biological Activity
2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride (CAS No. 1361112-33-5) is a synthetic compound with potential biological activities attributed to its oxadiazole moiety. This compound has garnered interest in pharmacological research due to its structural features that may influence various biological pathways.
The molecular formula of this compound is with a molecular weight of 203.67 g/mol. The compound features a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazole group, which is known for its diverse biological activities.
Property | Value |
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Molecular Formula | C8H14Cl2N3O |
Molecular Weight | 203.67 g/mol |
CAS Number | 1361112-33-5 |
Purity | Typically >95% |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The incorporation of the piperidine structure may enhance these effects due to its ability to interact with microbial cell membranes.
Anticonvulsant Activity
A related study on oxadiazole derivatives demonstrated anticonvulsant activity in animal models. Compounds similar to 2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine were tested against maximal electroshock seizures in Wistar rats, showing promising results comparable to standard anticonvulsants like phenytoin . This suggests that the compound may possess neuroprotective properties worth exploring further.
Carbonic Anhydrase Inhibition
Another area of interest is the potential inhibition of carbonic anhydrase enzymes. Oxadiazole derivatives have been identified as selective inhibitors of carbonic anhydrase II, which plays a crucial role in various physiological processes including respiration and acid-base balance . This inhibition could have therapeutic implications in conditions such as glaucoma.
Synthesis and Evaluation
A study conducted on the synthesis of oxadiazole-based compounds highlighted their pharmacokinetic profiles and metabolic stability. The synthesized compounds were evaluated for their efficacy in inhibiting specific biological targets, demonstrating that modifications to the oxadiazole structure could significantly impact their biological activity .
In Vivo Studies
In vivo studies involving the administration of related oxadiazole compounds showed varying degrees of systemic exposure and metabolic pathways. For example, metabolites were identified using HPLC-MS/MS techniques, providing insights into the biotransformation processes that occur after administration . Such studies are crucial for understanding the therapeutic potential and safety profiles of these compounds.
Properties
IUPAC Name |
2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-10-11-8(12-6)7-4-2-3-5-9-7;;/h7,9H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOKNVMPVXNTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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